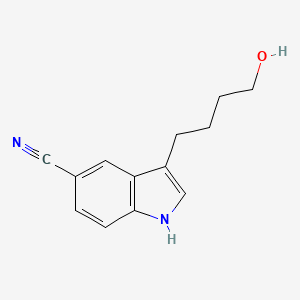
3-(4-羟丁基)-1H-吲哚-5-腈
描述
3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile, also known as 4-hydroxybutyl-indole-5-carbonitrile or HIC, is a small molecule that has been widely studied for its potential pharmaceutical applications. HIC is an indole-based compound composed of a nitrogen-containing heterocyclic ring and a carbonitrile moiety. It has been used in the synthesis of a variety of pharmaceuticals, including antiepileptic drugs, anti-cancer drugs, and anti-inflammatory drugs. HIC has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
科学研究应用
合成工艺
- 高效合成技术:已开发出各种高效的合成方法用于类似的化合物,例如 4-羟基-1H-吲哚-2-腈,该方法采用三步法从市售材料合成,显示出较高的总收率 (Estep,1995)。另一种方法涉及乙烯基亚硝基环化过程 (Adams、Press 和 Degan,1991)。
药物化学和生物学应用
- 细胞毒性评估:1H-吲哚-3-基四唑并[1,5-a]嘧啶-6-腈的衍生物对人结肠癌和肺癌表现出有效的抗癌活性 (Radwan、Alminderej 和 Awad,2020)。
- 激酶抑制剂开发:1H-吡唑并[3,4-b]吡啶-5-腈衍生物用于合成有效的激酶抑制剂,突出了该化合物在药物开发中的相关性 (Arunachalam 等,2019)。
化学工艺优化
- 连续流工艺:已使用连续搅拌釜反应器优化了相关化合物的转化,例如 3-(4-氯丁酰基)-1H-吲哚-5-腈转化为 3-(4-氯丁基)-1H-吲哚-5-腈,展示了工艺优势,如提高产率和安全性 (Karadeolian 等,2018)。
多组分合成
- 一锅多组分合成:吲哚取代的吡啶衍生物通过一锅多组分工艺合成,强调了这些方法的底物范围和高收率 (Zhao 等,2009)。
属性
IUPAC Name |
3-(4-hydroxybutyl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-8-10-4-5-13-12(7-10)11(9-15-13)3-1-2-6-16/h4-5,7,9,15-16H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXNEONCFZGWDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478629 | |
| Record name | 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile | |
CAS RN |
914927-40-5 | |
| Record name | 3-(4-Hydroxybutyl)-5-cyanoindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914927405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-HYDROXYBUTYL)-5-CYANOINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU9L8985SW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloropyrazolo[1,5-A]pyrimidine](/img/structure/B1590288.png)
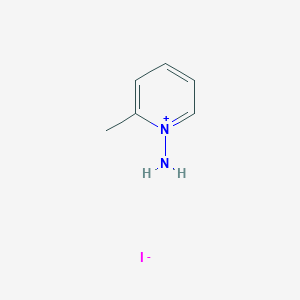
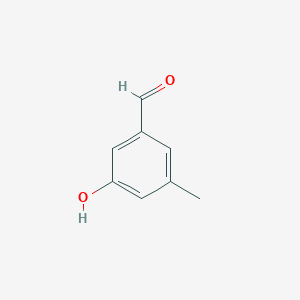
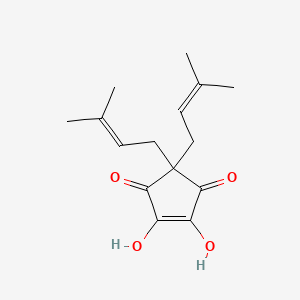
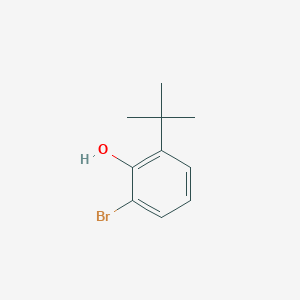
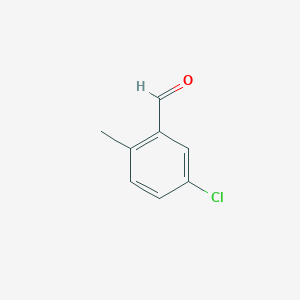
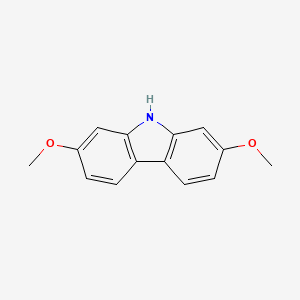
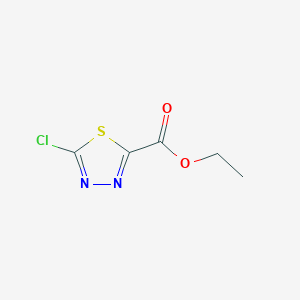
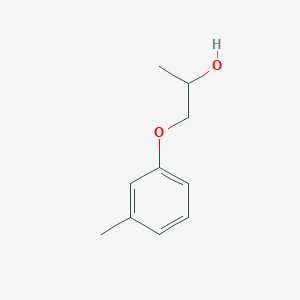
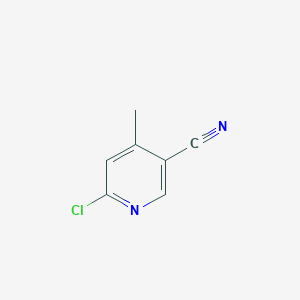
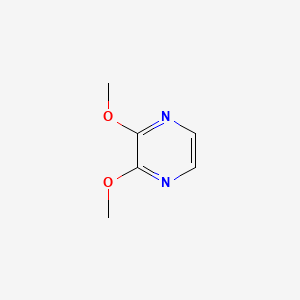
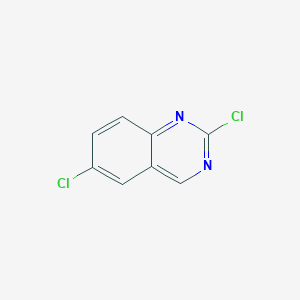
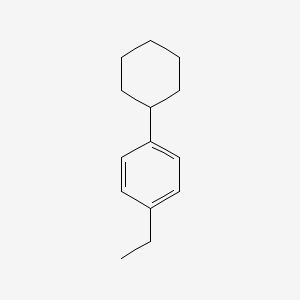
![4-Chlorobenzo[d]thiazol-5-amine](/img/structure/B1590310.png)